![molecular formula C22H24ClN3O6 B14976862 2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14976862.png)
2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound It features a unique structure that includes a chlorophenyl group, a methoxyethyl group, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-chlorophenyl isocyanate with 2-methoxyethylamine to form the imidazolidinone core.
Acylation Reaction: The imidazolidinone core is then acylated with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors.
類似化合物との比較
Similar Compounds
2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide: shares similarities with other imidazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and dimethoxyphenyl groups contributes to its potential as a versatile compound in various applications.
特性
分子式 |
C22H24ClN3O6 |
|---|---|
分子量 |
461.9 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24ClN3O6/c1-30-9-8-25-19(21(28)26(22(25)29)16-6-4-14(23)5-7-16)13-20(27)24-15-10-17(31-2)12-18(11-15)32-3/h4-7,10-12,19H,8-9,13H2,1-3H3,(H,24,27) |
InChIキー |
HDQULEHQCZDUKW-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14976791.png)
![(3-methoxyphenyl)[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B14976797.png)
![Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14976808.png)
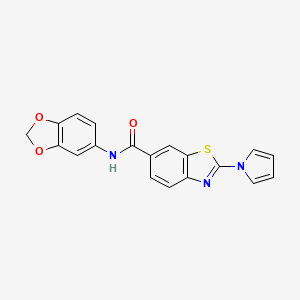
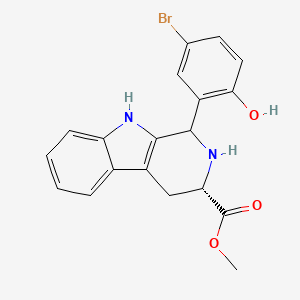
![N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14976832.png)
![Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B14976836.png)
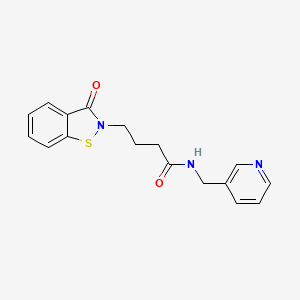
![N~6~-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976842.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14976855.png)
![N-(3-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14976867.png)
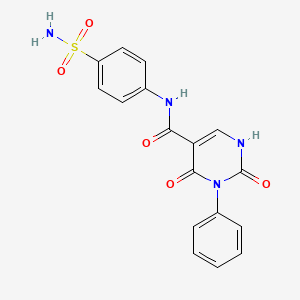
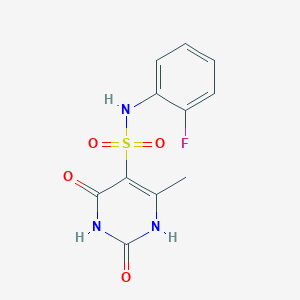
![3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B14976881.png)
